molecular formula C11H10N2O B1313339 3-(Pyridin-4-yloxy)aniline CAS No. 102877-77-0

3-(Pyridin-4-yloxy)aniline

Cat. No.: B1313339
CAS No.: 102877-77-0
M. Wt: 186.21 g/mol
InChI Key: CMKRVXYQYUODSA-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yloxy)aniline is an aromatic amine featuring a pyridine ring connected via an ether linkage to the meta position of an aniline group. Its molecular formula is C₁₁H₁₁N₂O, with a molecular weight of 193.22 g/mol (estimated). This compound serves as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding (via the amino group) and π-π stacking (via the pyridine ring). It is frequently employed in the synthesis of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

3-pyridin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKRVXYQYUODSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467954
Record name Benzenamine, 3-(4-pyridinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-77-0
Record name Benzenamine, 3-(4-pyridinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yloxy)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloropyridine with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(Pyridin-4-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents, heterocyclic systems, or functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
3-(Pyridin-4-yloxy)aniline Pyridin-4-yloxy, NH₂ 193.22 Base scaffold; moderate polarity, ideal for hydrogen bonding
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline Fluoro, pyrrolo-triazine 310.29 Enhanced c-Met kinase inhibition (IC₅₀ = 12 nM); fluorine improves lipophilicity
3-Chloro-4-(pyridin-4-yloxy)aniline Chloro, pyridin-4-yloxy 220.65 Chlorine increases electron-withdrawing effects; used in kinase inhibitors
4-(Pyrrolidin-3-yloxy)aniline Pyrrolidin-3-yloxy 178.23 Aliphatic amine improves solubility; reduced aromatic stacking potential
3-Nitro-5-(pyridin-3-yloxy)aniline Nitro, pyridin-3-yloxy 231.21 Nitro group enhances electrophilicity; potential for nitro-reduction reactions
Key Observations:
  • Electron-Donating/Withdrawing Effects : Chloro and nitro substituents increase electron-withdrawing effects, altering reactivity and binding kinetics compared to the parent compound .
  • Heterocyclic Systems : Pyrrolo-triazine derivatives exhibit superior enzyme inhibition due to extended π-conjugation and additional hydrogen-bonding sites .
  • Solubility : Aliphatic substituents (e.g., pyrrolidinyloxy) enhance aqueous solubility, whereas fluorine or chlorine may improve membrane permeability .
Key Observations:
  • Fluorine and Pyrrolo-Triazine : The combination of fluorine and a pyrrolo-triazine ring in 3-Fluoro-4-(pyrrolo[...]aniline increases binding affinity by 80-fold compared to the parent compound, primarily through hydrophobic and π-π interactions .
  • Quinoline Derivatives: Compounds like 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline show enhanced activity due to the planar quinoline system, which facilitates stronger stacking with aromatic residues in kinase ATP-binding pockets .
  • Chlorine Substitution : Chloro derivatives exhibit improved steric complementarity but may reduce solubility due to increased hydrophobicity .

Biological Activity

3-(Pyridin-4-yloxy)aniline, also known by its CAS number 102877-77-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a phenolic moiety, which positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have demonstrated the following mechanisms:

  • Inhibition of Microtubule Polymerization : Compounds structurally related to this compound have been noted to bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of the pyridine moiety enhances the compound's ability to exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .

Anticancer Properties

Research indicates that this compound may possess anticancer properties similar to those observed in other pyridine derivatives. Studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various microorganisms. For instance, it has shown significant activity against Gram-positive bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

Biological Activity Summary Table

Activity Type Target Organisms Observed Effects Reference
AntimicrobialStaphylococcus aureus, E. coliInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis, cell cycle arrest
AntiviralInfluenza virusInhibition of viral replication

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on murine melanoma B16 cells. The results indicated that treatment with these compounds led to cell cycle arrest at the G2/M phase and subsequent apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of pyridine derivatives, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods, revealing effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 μg/mL to 40 μg/mL .

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